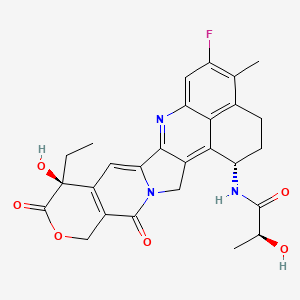

Deruxtecan 2-hydroxypropanamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C27H26FN3O6 |

|---|---|

Molekulargewicht |

507.5 g/mol |

IUPAC-Name |

(2S)-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxypropanamide |

InChI |

InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-23-14(9-31(20)25(34)15(16)10-37-26(27)35)22-18(30-24(33)12(3)32)6-5-13-11(2)17(28)8-19(29-23)21(13)22/h7-8,12,18,32,36H,4-6,9-10H2,1-3H3,(H,30,33)/t12-,18-,27-/m0/s1 |

InChI-Schlüssel |

UOCFLIUBXYLYLD-BEMWVBDCSA-N |

Isomerische SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)O)O |

Kanonische SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of the Deruxtecan Linker-Payload

Introduction

Trastuzumab deruxtecan (B607063) (T-DXd), marketed as Enhertu®, is a groundbreaking antibody-drug conjugate (ADC) that has shown significant efficacy in the treatment of HER2-positive cancers.[1][2] It is composed of the humanized anti-HER2 monoclonal antibody, trastuzumab, covalently linked to a potent topoisomerase I inhibitor payload, deruxtecan (DXd).[1] The linkage is achieved through a stable, tumor-selective, cleavable tetrapeptide-based linker.[3] This technical guide provides a detailed overview of the synthesis of the deruxtecan linker-payload, a critical component of this therapeutic agent. While the query specifically mentioned "2-hydroxypropanamide," this moiety is not a recognized component of the deruxtecan linker-payload synthesis pathway. This guide will focus on the synthesis of the established chemical structure of deruxtecan.

Deruxtecan: Structure and Components

Deruxtecan is a drug-linker conjugate comprised of:

-

A maleimide (B117702) group (MC): for conjugation to the antibody.

-

A tetrapeptide linker (Gly-Gly-Phe-Gly): designed to be cleaved by lysosomal enzymes, such as cathepsins, which are often overexpressed in tumor cells.[4][5]

-

A self-immolative spacer: which, upon cleavage of the peptide linker, releases the active payload.

-

The payload (DXd): a highly potent derivative of exatecan (B1662903), a topoisomerase I inhibitor.[6]

The following sections detail the synthetic pathways for the key components of deruxtecan and their subsequent conjugation.

Synthesis of the Exatecan Payload (DXd)

The synthesis of the exatecan payload, DXd, is a multi-step process involving the construction of the core heterocyclic ring system. A representative synthetic route is outlined below, with experimental details and quantitative data summarized from publicly available information.[7]

Experimental Protocol: Synthesis of Exatecan Precursor

A plausible synthetic pathway for an exatecan precursor, based on common organic synthesis methodologies for camptothecin (B557342) analogs, is as follows:

-

Bromination and Reduction: 2-fluoro-1-methyl-4-nitrobenzene is first brominated using N-bromosuccinimide (NBS) in sulfuric acid and heptane. The resulting product undergoes nitro group reduction, followed by acetylation of the aniline (B41778) to yield the corresponding acetamide.

-

Friedländer Annulation: The acetylated intermediate is then reacted with a suitable ketone in a Friedländer annulation reaction to construct the quinoline (B57606) core of the camptothecin analog.

-

Lactone Ring Formation: The final lactone ring is typically formed via a series of reactions, including the introduction of a side chain that can be cyclized to form the E-ring of the camptothecin structure.

Quantitative Data: Synthesis of Exatecan Precursor

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 2-fluoro-1-methyl-4-nitrobenzene | NBS, H₂SO₄, Heptane; Reduction; Ac₂O | Acetylated aniline intermediate | ~37% (over 3 steps) |

| 2 | Acetylated aniline intermediate | Ketone partner | Quinoline core | Data not available |

| 3 | Quinoline core | Various | Exatecan precursor | Data not available |

Synthesis of the Linker and Conjugation to Payload

The synthesis of the linker involves the sequential coupling of the amino acids Gly-Gly-Phe-Gly, followed by the attachment of the maleimide group and the self-immolative spacer. The final step is the conjugation of the completed linker to the exatecan payload.

Experimental Protocol: Linker Synthesis and Conjugation

-

Peptide Synthesis: The tetrapeptide Gly-Gly-Phe-Gly is synthesized using standard solid-phase or solution-phase peptide synthesis techniques.

-

Linker-Payload Assembly: An advanced linker intermediate is synthesized, which is then coupled to the exatecan payload.[7]

-

Fmoc Deprotection and Maleimide Installation: The Fmoc protecting group is removed from the linker-payload conjugate, and the resulting amine is reacted with 6-maleimidocaproic acid to install the maleimide group, yielding the final deruxtecan molecule.[7]

Quantitative Data: Linker Synthesis and Conjugation

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | Amino acids | Coupling agents, protecting groups | GGFG tetrapeptide | Data not available |

| 2 | Linker intermediate, Exatecan | Coupling agents | Linker-payload conjugate | Data not available |

| 3 | Fmoc-linker-payload | DBU; 6-maleimidocaproic acid | Deruxtecan | Data not available |

Final Conjugation to Trastuzumab

The final step in the manufacturing of trastuzumab deruxtecan is the conjugation of the deruxtecan linker-payload to the trastuzumab antibody.

Experimental Protocol: Antibody-Drug Conjugation

-

Antibody Reduction: The interchain disulfide bonds of the trastuzumab antibody are partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5]

-

Conjugation: The reduced antibody is then reacted with the deruxtecan linker-payload. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. This results in the final ADC with a drug-to-antibody ratio (DAR) of approximately 8.[8][9]

Visualizing the Synthesis and Mechanism of Action

Synthesis Pathway of Deruxtecan

Caption: High-level overview of the Deruxtecan synthesis pathway.

Mechanism of Action of Trastuzumab Deruxtecan

Caption: Mechanism of action of Trastuzumab Deruxtecan.

The synthesis of the deruxtecan linker-payload is a complex and precise process that is fundamental to the efficacy of trastuzumab deruxtecan. While the term "2-hydroxypropanamide" does not correspond to a known component in the synthesis of this ADC, the established synthetic pathways for the exatecan payload and the cleavable linker have been well-documented. The innovative design of the linker-payload system, allowing for a high drug-to-antibody ratio and a potent bystander effect, underscores the advanced chemical engineering involved in the development of this important cancer therapeutic.[8][10]

References

- 1. adcreview.com [adcreview.com]

- 2. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]

- 6. mdpi.com [mdpi.com]

- 7. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 8. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery research and translation science of trastuzumab deruxtecan, from non-clinical study to clinical trial [jstage.jst.go.jp]

The Architecture of a Precision Strike: An In-depth Technical Guide to the Mechanism of Action of Trastuzumab Deruxtecan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trastuzumab deruxtecan (B607063) (T-DXd), commercially known as ENHERTU®, is a next-generation antibody-drug conjugate (ADC) that has demonstrated significant clinical efficacy in the treatment of HER2-expressing solid tumors. This technical guide provides a comprehensive overview of the core mechanism of action of T-DXd, detailing the intricate interplay of its constituent components that culminates in potent and selective tumor cell death. We will explore the molecular interactions, cellular trafficking, and the ultimate cytotoxic payload delivery that underpin its therapeutic effect. Furthermore, this guide will present key preclinical and clinical data, outline fundamental experimental protocols used to elucidate its mechanism, and provide visual representations of the critical pathways and processes involved.

Introduction: A New Paradigm in Targeted Cancer Therapy

The advent of antibody-drug conjugates represents a significant leap forward in precision oncology. These complex biotherapeutics are designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity.[1] Trastuzumab deruxtecan is a prime example of this innovative class of drugs, comprised of three key components: a humanized anti-HER2 monoclonal antibody, a novel topoisomerase I inhibitor payload (deruxtecan), and a stable, tumor-selective cleavable linker.[1][2] This sophisticated design allows for targeted delivery of a powerful chemotherapeutic directly to tumors overexpressing the human epidermal growth factor receptor 2 (HER2).[3]

The Molecular Blueprint of Trastuzumab Deruxtecan

The efficacy of trastuzumab deruxtecan is intrinsically linked to the synergistic function of its three components:

-

The Targeting Moiety: Trastuzumab Trastuzumab is a well-characterized humanized IgG1 monoclonal antibody that binds with high affinity to the extracellular domain IV of the HER2 receptor.[4] HER2, a member of the epidermal growth factor receptor family, is a key driver of cell growth and proliferation, and its overexpression is a hallmark of several cancers, including a subset of breast, gastric, and non-small cell lung cancers.[4][5] Beyond its role as a delivery vehicle, trastuzumab itself exhibits anti-tumor activity by inhibiting HER2-mediated signaling pathways and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[6]

-

The Cytotoxic Payload: Deruxtecan (DXd) Deruxtecan (DXd) is a potent derivative of exatecan, a topoisomerase I inhibitor.[7][8] Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription, as it relieves torsional stress by creating transient single-strand breaks in the DNA.[9] DXd intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the single-strand breaks.[10] This leads to the accumulation of DNA double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptotic cell death.[4]

-

The Linker: A Stable and Selective Bridge A tetrapeptide-based cleavable linker covalently connects trastuzumab to deruxtecan.[1] This linker is engineered to be highly stable in the systemic circulation, minimizing the premature release of the cytotoxic payload and reducing off-target toxicity.[2] Upon internalization of the ADC into the target cancer cell, the linker is efficiently cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[9][11] This ensures the specific release of deruxtecan within the cancer cell.

The Stepwise Mechanism of Action: From Circulation to Cytotoxicity

The therapeutic action of trastuzumab deruxtecan can be delineated into a multi-step process:

-

Target Binding and Internalization: Once administered, T-DXd circulates in the bloodstream. The trastuzumab component selectively binds to HER2 receptors on the surface of tumor cells.[12] This binding triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-HER2 complex.[5]

-

Lysosomal Trafficking and Linker Cleavage: The endocytic vesicle containing the ADC-HER2 complex fuses with lysosomes. The acidic environment and the presence of proteases, such as cathepsins B and L, within the lysosome facilitate the cleavage of the tetrapeptide linker.[6][9]

-

Payload Release and Topoisomerase I Inhibition: The cleavage of the linker liberates the highly potent deruxtecan payload into the cytoplasm of the cancer cell.[11] DXd then translocates to the nucleus, where it binds to and inhibits topoisomerase I, leading to the formation of stable DNA-topoisomerase I cleavage complexes.[9]

-

DNA Damage and Apoptosis: The inhibition of topoisomerase I function results in the accumulation of DNA single and double-strand breaks, cell cycle arrest, and the initiation of the apoptotic cascade, ultimately leading to the death of the cancer cell.[6]

-

The Bystander Effect: A Key Differentiator: A critical feature of trastuzumab deruxtecan is its potent "bystander effect."[13] The released deruxtecan payload is membrane-permeable, allowing it to diffuse out of the targeted HER2-positive cancer cell and into adjacent tumor cells, regardless of their HER2 expression status.[2][7] This localized diffusion of the cytotoxic agent enhances the anti-tumor activity, particularly in heterogeneous tumors with varying levels of HER2 expression.[13]

Visualizing the Mechanism

To further elucidate the intricate mechanism of action, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of action of Trastuzumab Deruxtecan.

Quantitative Data from Clinical Trials

The clinical development program for trastuzumab deruxtecan has generated a wealth of data supporting its efficacy and defining its safety profile. Below are summary tables of key quantitative data from pivotal clinical trials.

Table 1: Efficacy of Trastuzumab Deruxtecan in DESTINY-Breast03 [10][11][14]

| Endpoint | Trastuzumab Deruxtecan (n=261) | Trastuzumab Emtansine (T-DM1) (n=263) | Hazard Ratio (95% CI) | p-value |

| Progression-Free Survival (PFS) by BICR (months) | 28.8 | 6.8 | 0.33 (0.26-0.43) | <0.0001 |

| Overall Survival (OS) | Not Reached | Not Reached | 0.64 (0.47-0.87) | 0.0037 |

| Objective Response Rate (ORR) by BICR | 79.7% | 34.2% | - | <0.0001 |

| Complete Response (CR) | 16.1% | 8.7% | - | - |

| Partial Response (PR) | 63.6% | 25.5% | - | - |

| Median Duration of Response (DoR) (months) | 36.6 | 23.8 | - | - |

Table 2: Efficacy of Trastuzumab Deruxtecan in DESTINY-Breast04 (HER2-Low) [6][15]

| Endpoint | Trastuzumab Deruxtecan (n=373) | Physician's Choice of Chemotherapy (n=184) | Hazard Ratio (95% CI) | p-value |

| Progression-Free Survival (PFS) by BICR (months) | 9.9 | 5.1 | 0.50 (0.40-0.63) | <0.0001 |

| Overall Survival (OS) (months) | 23.4 | 16.8 | 0.64 (0.49-0.84) | 0.001 |

| Objective Response Rate (ORR) by BICR | 52.3% | 16.3% | - | <0.0001 |

| Complete Response (CR) | 3.5% | 1.1% | - | - |

| Partial Response (PR) | 48.8% | 15.2% | - | - |

| Median Duration of Response (DoR) (months) | 10.7 | 6.8 | - | - |

Table 3: Pharmacokinetic Parameters of Trastuzumab Deruxtecan [5][7][12][13]

| Parameter | Value |

| Model | Two-compartment model for intact T-DXd; One-compartment model for released DXd |

| Elimination | Linear |

| Half-life (T-DXd) | Approximately 5.7 days |

| Steady State | Achieved by Cycle 3 |

| Clinically Significant Covariates | Body weight, albumin levels |

Key Experimental Protocols

The elucidation of trastuzumab deruxtecan's mechanism of action has been supported by a variety of preclinical and clinical experimental protocols.

In Vitro Topoisomerase I Inhibition Assay

-

Objective: To determine the inhibitory activity of deruxtecan on topoisomerase I.

-

Methodology:

-

A supercoiled plasmid DNA substrate is incubated with recombinant human topoisomerase I in a reaction buffer.

-

Varying concentrations of deruxtecan are added to the reaction mixture.

-

The reaction is allowed to proceed at 37°C, during which topoisomerase I relaxes the supercoiled DNA.

-

The reaction is stopped, and the DNA topoisomers (supercoiled vs. relaxed) are separated by agarose (B213101) gel electrophoresis.

-

The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized. Inhibition of topoisomerase I is observed as a decrease in the formation of relaxed DNA.

-

In Vitro Bystander Effect Assay (Co-culture Method)[16]

-

Objective: To assess the ability of deruxtecan released from HER2-positive cells to kill neighboring HER2-negative cells.

-

Methodology:

-

HER2-positive cells (e.g., SK-BR-3) are co-cultured with HER2-negative cells (e.g., MDA-MB-468) that are differentially labeled (e.g., with fluorescent proteins like GFP and RFP).

-

The co-culture is treated with trastuzumab deruxtecan at various concentrations.

-

Cell viability of both cell populations is monitored over time using methods such as flow cytometry or high-content imaging, which can distinguish between the two cell types based on their fluorescent labels.

-

A significant reduction in the viability of the HER2-negative cells in the presence of HER2-positive cells and T-DXd indicates a bystander effect.

-

Caption: Workflow for an in vitro bystander effect assay.

In Vivo Tumor Growth Inhibition Studies in Patient-Derived Xenograft (PDX) Models[17]

-

Objective: To evaluate the anti-tumor efficacy of trastuzumab deruxtecan in a preclinical model that closely mimics human tumors.

-

Methodology:

-

Patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a specified volume, mice are randomized into treatment and control groups.

-

Trastuzumab deruxtecan is administered intravenously at a clinically relevant dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for biomarker analysis (e.g., HER2 expression, DNA damage markers).

-

Efficacy is determined by comparing tumor growth inhibition in the T-DXd treated group versus the vehicle control group.

-

Clinical Trial Protocol: DESTINY-Breast04[3][18][19]

-

Title: A Phase 3, Multicenter, Randomized, Open-Label, Active-Controlled Study of Trastuzumab Deruxtecan (T-DXd) Versus Physician's Choice of Treatment in Patients With HER2-Low, Unresectable and/or Metastatic Breast Cancer.

-

Primary Objective: To compare the progression-free survival (PFS) based on blinded independent central review (BICR) between T-DXd and physician's choice of chemotherapy.

-

Key Inclusion Criteria:

-

Unresectable or metastatic breast cancer.

-

HER2-low expression (IHC 1+ or IHC 2+/ISH-).

-

Prior treatment with one or two lines of chemotherapy in the metastatic setting.

-

-

Treatment Arms:

-

Experimental Arm: Trastuzumab deruxtecan (5.4 mg/kg) administered intravenously every 3 weeks.

-

Control Arm: Physician's choice of single-agent chemotherapy (capecitabine, eribulin, gemcitabine, or paclitaxel).

-

-

Key Assessments:

-

Tumor assessments performed every 6 weeks.

-

Safety and tolerability monitored throughout the study.

-

Overall survival (OS) as a key secondary endpoint.

-

Conclusion

Trastuzumab deruxtecan exemplifies a highly engineered and effective antibody-drug conjugate. Its mechanism of action is a sophisticated, multi-stage process that leverages high-affinity HER2 targeting for the selective delivery of a potent topoisomerase I inhibitor. The stability of the linker in circulation and its efficient cleavage within the tumor cell, coupled with the potent bystander effect of the membrane-permeable payload, contribute to its robust anti-tumor activity in both HER2-positive and HER2-low expressing tumors. A thorough understanding of this intricate mechanism is paramount for the continued development of next-generation ADCs and for optimizing the clinical application of this transformative therapy.

References

- 1. Efficacy Data | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Review - Trastuzumab deruxtecan (Enhertu) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Efficacy data | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 11. ENHERTU® (fam-trastuzumab deruxtecan-nxki) | Results with ENHERTU [enhertu.com]

- 12. ascopubs.org [ascopubs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. businesswire.com [businesswire.com]

- 15. Study design for DESTINY-Breast Respond HER2-low Europe: T-DXd in patients with HER2-low advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Deruxtecan as a Topoisomerase I Inhibitor Payload

Abstract: Deruxtecan (B607063) (DXd) is a highly potent, synthetic derivative of the camptothecin (B557342) analog exatecan, engineered as a cytotoxic payload for antibody-drug conjugates (ADCs). As a topoisomerase I inhibitor, deruxtecan traps the enzyme-DNA cleavage complex, leading to DNA double-strand breaks and apoptotic cell death. Its high potency and membrane permeability enable a significant "bystander effect," enhancing its antitumor activity in heterogeneous tumors. This technical guide provides an in-depth overview of deruxtecan's mechanism of action, the quantitative data supporting its efficacy, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and professionals in drug development.

Introduction to Deruxtecan

Topoisomerase I (Topo I) is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription. Its essential role in proliferating cells makes it a prime target for anticancer therapies.[1] Deruxtecan (DXd) is a next-generation Topo I inhibitor designed for targeted delivery to cancer cells as the payload component of advanced antibody-drug conjugates (ADCs).[2][3] ADCs like trastuzumab deruxtecan (T-DXd) and datopotamab deruxtecan (Dato-DXd) utilize a monoclonal antibody to selectively bind to tumor-associated antigens, delivering DXd directly to the cancer cells.[1][4] This targeted approach maximizes efficacy while minimizing systemic exposure to the highly cytotoxic payload.[5][6]

Mechanism of Action

The antitumor activity of deruxtecan is realized through a multi-step process when delivered via an ADC. This process ensures that the potent cytotoxic agent is released preferentially within the tumor microenvironment.

ADC Internalization and Payload Release

Upon intravenous administration, the ADC circulates systemically. The monoclonal antibody component binds to its specific target antigen on the surface of a cancer cell (e.g., HER2 for trastuzumab deruxtecan). This binding triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell. The ADC is then trafficked to the lysosome, an acidic organelle rich in proteases like cathepsins.[7] Inside the lysosome, the specialized tetrapeptide-based linker connecting the antibody to deruxtecan is cleaved, releasing the active DXd payload into the cytoplasm.[4][7]

Topoisomerase I Inhibition

Once freed, deruxtecan can diffuse into the nucleus. There, it intercalates into the DNA and traps the Topo I-DNA covalent complex. Topo I normally creates a transient single-strand break to allow DNA to uncoil, after which it re-ligates the strand. Deruxtecan stabilizes this "cleavage complex," preventing the re-ligation step. When a replication fork collides with this trapped complex, the single-strand break is converted into a permanent, cytotoxic double-strand break.[8]

DNA Damage Response and Bystander Effect

The accumulation of double-strand breaks activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.[9] A key feature of deruxtecan is its high membrane permeability. This allows it to diffuse out of the target cancer cell and kill neighboring tumor cells, regardless of their antigen expression level. This phenomenon, known as the bystander effect, makes deruxtecan-based ADCs particularly effective against tumors with heterogeneous antigen expression.[3]

Caption: Mechanism of action for a deruxtecan-based ADC.

Quantitative Efficacy and Pharmacokinetic Data

The potency and pharmacokinetic profile of deruxtecan, both as a standalone agent and as part of an ADC, have been characterized in numerous preclinical and clinical studies.

In Vitro Potency & Activity

Deruxtecan is noted for its high potency, which is reported to be approximately 10 times greater than that of SN-38, the active metabolite of irinotecan.[1][3] Preclinical studies demonstrate that ADCs utilizing deruxtecan show significant in vitro cytotoxicity and induce a robust DNA damage response.

| Parameter | Cell Line | Value | Comments |

| In Vitro Cytotoxicity (IC50) | MCF-7 (Breast Cancer) | 78.12 µg/mL (for a related compound) | Data for a methanol (B129727) extract of a plant containing Topo I inhibitors; specific DXd IC50 values are proprietary but show nanomolar activity in sensitive lines.[9] |

| Tumor Growth Inhibition (TGI) | NCI-N87 (Gastric Cancer Xenograft) | >100% (Tumor Regression) | T-DXd (3mg/kg) combined with an ATR inhibitor (AZD6738).[9] |

| TGI (Monotherapy) | NCI-N87 (Gastric Cancer Xenograft) | 74% | T-DXd at 3mg/kg.[9] |

Pharmacokinetic Properties

Population pharmacokinetic (PopPK) models have been developed using data from multiple clinical trials. These models describe the behavior of both the intact ADC (e.g., T-DXd) and the released DXd payload.[10][11][12]

| Parameter | Analyte | Value | Study Population / Context |

| Clearance (CL) | T-DXd | 0.386 L/day (Typical value) | PopPK analysis in patients with solid tumors.[13] |

| Central Volume (Vc) | T-DXd | 3.06 L | PopPK analysis in patients with solid tumors.[13] |

| Clearance (CL) | DXd (released) | 2.66 L/day | PopPK analysis in patients with solid tumors.[13] |

| Volume of Distribution (Vc) | DXd (released) | 25.1 L | PopPK analysis in patients with solid tumors.[13] |

| Half-life (T1/2) | DXd (released) | 1.35 hours | In HER2-positive tumor-bearing mice following IV administration of DXd.[5][6] |

Note: Pharmacokinetic parameters can vary based on patient characteristics such as body weight and tumor type, but generally, no dose adjustments are warranted for most subpopulations.[10][12]

Metabolism

Preclinical studies have shown that the released deruxtecan payload is a substrate for the metabolic enzyme CYP3A.[2] Co-administration with strong CYP3A inhibitors like itraconazole (B105839) resulted in a modest increase (~18-22%) in DXd exposure, a change not considered clinically meaningful.[2] The topic of a "2-hydroxypropanamide" metabolite is not extensively documented in major studies; commercial suppliers list "Deruxtecan 2-hydroxypropanamide" as a stable analog for research purposes.[14][15] The primary active moiety responsible for the therapeutic effect is considered to be deruxtecan (DXd) itself.

Key Experimental Methodologies

Evaluating the efficacy of deruxtecan and its parent ADC involves a series of standardized biochemical and cell-based assays.

Topoisomerase I DNA Relaxation Assay

This biochemical assay measures the ability of a compound to inhibit the catalytic activity of Topo I.

-

Principle: Supercoiled plasmid DNA (e.g., pBR322) migrates faster in an agarose (B213101) gel than its relaxed form. Topo I relaxes the supercoiled DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies are then separated and visualized by agarose gel electrophoresis.[16][17]

-

Protocol Outline:

-

Reaction Setup: In microcentrifuge tubes, combine 10x Topo I reaction buffer, supercoiled plasmid DNA (e.g., 0.25-0.5 µg), and nuclease-free water.[16][18]

-

Inhibitor Addition: Add serial dilutions of deruxtecan (or a vehicle control, e.g., DMSO). Include a known inhibitor like camptothecin as a positive control.[16]

-

Enzyme Initiation: Add a predetermined unit of human Topo I enzyme to all tubes except a "DNA only" negative control.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.[17][19]

-

Termination: Stop the reaction by adding a stop buffer containing SDS and a gel loading dye (e.g., bromophenol blue).[18]

-

Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide) and run at a constant voltage (e.g., 85-100V).[16][17]

-

Visualization: Visualize the DNA bands under UV transillumination. The degree of inhibition is determined by the persistence of the faster-migrating supercoiled DNA band.

-

DNA Damage Response (γH2AX) Assay

This cell-based immunofluorescence assay quantifies the formation of DNA double-strand breaks.

-

Principle: The phosphorylation of histone H2AX at serine 139 (to form γH2AX) is one of the earliest events following the creation of a DNA double-strand break. Antibodies specific to γH2AX can be used to visualize these breaks as discrete nuclear foci via fluorescence microscopy.[20][21]

-

Protocol Outline:

-

Cell Culture: Plate cells of interest on coverslips or in imaging-grade multi-well plates and allow them to adhere.

-

Treatment: Treat cells with the deruxtecan-based ADC for a desired time period (e.g., 6, 24, or 48 hours). Include vehicle-treated cells as a negative control.[20]

-

Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.[21][22]

-

Permeabilization: Wash again with PBS, then permeabilize the cell membranes with a solution like 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.[21][22]

-

Blocking: Incubate cells in a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes to prevent non-specific antibody binding.[21][22]

-

Primary Antibody: Incubate cells with a primary antibody against γH2AX (e.g., diluted 1:200-1:500 in blocking solution) overnight at 4°C.[20][21]

-

Secondary Antibody: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, diluted 1:200-1:1000) for 1-2 hours at room temperature, protected from light.[20][23]

-

Counterstaining & Mounting: Counterstain nuclei with DAPI, wash, and mount the coverslips onto microscope slides with an antifade mounting medium.[21][23]

-

Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software like Fiji.[21]

-

Caption: High-level workflow for preclinical evaluation of a Topo I inhibitor.

In Vivo Xenograft Models

These studies are critical for assessing anti-tumor efficacy and the therapeutic window of an ADC.[8]

-

Principle: Human cancer cell lines are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the ADC, and tumor growth is monitored over time compared to control groups.[24][25]

-

Protocol Outline:

-

Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 5-10 million cells) into the flank of immunodeficient mice (e.g., nude or NOD-SCID).[8]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., n=6-10 per group) with similar average tumor volumes.[8][26]

-

Treatment Administration: Administer the deruxtecan-based ADC (e.g., at doses like 3 or 10 mg/kg) intravenously. Control groups may receive vehicle, a non-targeting ADC, or the unconjugated antibody.[9][27]

-

Monitoring: Measure tumor volumes with calipers (Volume = 0.5 × L × W²) and monitor animal body weight 2-3 times per week.[8][26]

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or when signs of toxicity are observed.[8]

-

Analysis: Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis (e.g., ANOVA) to compare treatment groups. Kaplan-Meier curves can be used for survival analysis.[8]

-

Conclusion

Deruxtecan represents a significant advancement in the field of targeted cancer therapy. As a highly potent topoisomerase I inhibitor, its efficacy is amplified through its incorporation into antibody-drug conjugates. Key attributes, including its potent cell-killing activity, high drug-to-antibody ratio in ADCs, and its ability to induce a bystander effect, contribute to its robust antitumor activity in both preclinical models and clinical settings. The established methodologies for its evaluation provide a clear framework for further research and development of next-generation ADCs utilizing this powerful payload.

References

- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice | Semantic Scholar [semanticscholar.org]

- 7. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. Trastuzumab Deruxtecan Dosing in Human Epidermal Growth Factor Receptor 2-Positive Gastric Cancer: Population Pharmacokinetic Modeling and Exposure-Response Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. inspiralis.com [inspiralis.com]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. profoldin.com [profoldin.com]

- 20. benchchem.com [benchchem.com]

- 21. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]

- 24. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to Deruxtecan 2-hydroxypropanamide: Chemical Structure, Properties, and Experimental Framework

Introduction: Deruxtecan (B607063) is a highly potent topoisomerase I inhibitor and a derivative of exatecan (B1662903). It serves as the cytotoxic payload in several advanced antibody-drug conjugates (ADCs), most notably Trastuzumab Deruxtecan (T-DXd). This guide focuses on a specific analog, Deruxtecan 2-hydroxypropanamide, a stable derivative used in research and development.[1] This document provides a detailed overview of its chemical structure, physicochemical properties, the mechanism of action of its parent ADC, and relevant experimental protocols for synthesis and evaluation, tailored for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its structure is centered around a hexacyclic core derived from camptothecin, which is responsible for its topoisomerase I inhibitory activity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxypropanamide | [2] |

| Molecular Formula | C27H26FN3O6 | [2] |

| Molecular Weight | 507.51 g/mol | [1][2] |

| CAS Number | 2577204-16-9 | [1][2] |

| Appearance | Off-white to yellow solid | [1] |

| Solubility | DMSO: 50 mg/mL (98.52 mM) | [1] |

| SMILES String | C--INVALID-LINK--C(N[C@@H]1C2=C3C(C(N4C3)=CC(--INVALID-LINK--(C(OC5)=O)CC)=C5C4=O)=NC6=CC(F)=C(C)C(CC1)=C62)=O | [1] |

| XLogP3 | 0.4 | [2] |

Mechanism of Action: The Role in Antibody-Drug Conjugates

While this compound is a stable analog, the therapeutic action is best understood through the mechanism of its parent ADC, Trastuzumab Deruxtecan (T-DXd). The ADC leverages the specificity of the anti-HER2 antibody, trastuzumab, to deliver the potent deruxtecan payload directly to cancer cells.[3][4][5]

The process unfolds in several discrete steps:

-

Target Binding: The trastuzumab component of T-DXd binds with high affinity to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[3][4]

-

Internalization: Upon binding, the entire T-DXd-HER2 receptor complex is internalized by the cell through endocytosis.[4][6]

-

Payload Release: The complex is trafficked to the lysosomes. Inside the acidic environment of the lysosomes, enzymes such as cathepsins cleave the specific tetrapeptide-based linker connecting the antibody to the deruxtecan payload.[3][5][7]

-

Topoisomerase I Inhibition: The released deruxtecan payload (DXd) is membrane-permeable and enters the nucleus.[6] There, it binds to and inhibits the topoisomerase I-DNA complex, leading to extensive DNA damage.[3][5][7]

-

Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[5][7]

-

Bystander Effect: A key feature of T-DXd is the "bystander effect." Because the released DXd payload is cell-permeable, it can diffuse out of the target cancer cell and kill neighboring tumor cells, even if they have low or no HER2 expression.[3][8]

Caption: Mechanism of action pathway for Trastuzumab Deruxtecan (T-DXd).

Experimental Protocols

This section details methodologies for the synthesis of the deruxtecan core, its conjugation into an ADC, and subsequent in vitro evaluation.

Protocol 1: Synthesis of the Deruxtecan Core (Exatecan)

The synthesis of deruxtecan relies on the initial production of its precursor, exatecan, through a multi-step process.[9]

Methodology:

-

Formation of Intermediate 310: 2-fluoro-1-methyl-4-nitrobenzene (309) undergoes bromination using N-Bromosuccinimide (NBS) in sulfuric acid and heptane. This is followed by nitro reduction and acetylation of the resulting aniline (B41778) to yield intermediate 310. The process involves aqueous workups and crystallization.

-

Heck Coupling and Hydrogenation: Intermediate 310 is coupled with 3-butenoic acid (311) under Heck conditions using a palladium acetate (B1210297) catalyst (Pd(OAc)2). The resulting alkene isomers are then hydrogenated to produce intermediate 312.

-

Intramolecular Cyclization: The carboxylic acid in intermediate 312 is activated with trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA), initiating an intramolecular cyclization to form the tetrahydronaphthalenone 313.

-

Friedlaender-Type Reaction: The core structure of exatecan is formed by reacting intermediate 315 with advanced intermediate 316 via a PPTS-mediated Friedlaender-type reaction in refluxing o-cresol (B1677501) and toluene. This forms the quinoline (B57606) structure 318.

-

Isomer Separation and Final Product: The diastereomeric mixture of 318 is treated with aqueous methanesulfonic acid. The desired exatecan isomer is then separated from the epi-exatecan by recrystallization to yield the final core product.

Protocol 2: Preparation of Antibody-Drug Conjugate

This protocol provides a general method for conjugating a linker-payload to a monoclonal antibody.[10]

Methodology:

-

Antibody Reduction: A solution of the monoclonal antibody (e.g., Trastuzumab at 5 mg/mL in PBS, pH 7.4) is treated with 10 molar equivalents of tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The mixture is incubated at 37°C for 1 hour to reduce interchain disulfide bonds, exposing free thiol groups for conjugation.

-

Conjugation Reaction: The linker-payload (e.g., a maleimide-functionalized deruxtecan derivative) is added to the reduced antibody solution. The reaction is typically performed at room temperature for 1-2 hours, allowing the maleimide (B117702) group to covalently bond with the antibody's free thiols.

-

Purification: The resulting ADC is purified to remove unconjugated payload and other reactants. This is commonly achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity. This can be done using techniques like hydrophobic interaction chromatography (HIC-HPLC) and UV-Vis spectroscopy.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is used to determine the potency of the ADC against a target cancer cell line.[10]

Methodology:

-

Cell Seeding: Target cancer cells (e.g., HER2-positive SHP-77 or NCI-N87 cells) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

ADC Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the ADC, the unconjugated payload, and a non-targeting control antibody.

-

Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay. The luminescence or absorbance is read using a plate reader.

-

Data Analysis: The results are plotted as cell viability versus drug concentration. A four-parameter logistic regression model is used to calculate the half-maximal inhibitory concentration (IC50), which represents the potency of the compound.

Logical and Experimental Workflows

Visual workflows provide a clear, high-level overview of the complex processes involved in ADC development, from synthesis to preclinical evaluation.

Caption: A high-level workflow for the synthesis and characterization of an ADC.

Caption: A streamlined workflow for the preclinical in vitro testing of ADCs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C27H26FN3O6 | CID 166041952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 10. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Deruxtecan and its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Deruxtecan (DXd), the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). While the specific compound "Deruxtecan 2-hydroxypropanamide" is noted as a stable synthetic analog, public domain literature to date does not provide specific in vitro cytotoxicity data for this particular molecule. Therefore, this guide will focus on the extensively studied cytotoxic effects of Deruxtecan (DXd) and its targeted delivery via Trastuzumab Deruxtecan.

Introduction

Trastuzumab Deruxtecan (T-DXd) has emerged as a significant therapeutic agent in oncology, demonstrating remarkable efficacy in HER2-expressing solid tumors. The cytotoxic potency of T-DXd is attributed to its payload, Deruxtecan (DXd), a derivative of exatecan. This guide delves into the in vitro cytotoxic profile of DXd and T-DXd, presenting key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action and experimental workflows.

Data Presentation: In Vitro Cytotoxicity (IC50)

The following tables summarize the 50% inhibitory concentration (IC50) values for Deruxtecan (DXd) and Trastuzumab Deruxtecan (T-DXd) across a range of cancer cell lines. These values highlight the potent anti-proliferative activity and the influence of HER2 expression on the efficacy of the antibody-drug conjugate.

Table 1: In Vitro Cytotoxicity of Deruxtecan (DXd) in Various Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Expression | IC50 (nM) | Reference |

| Pediatric Cancer Cell Lines (Median) | Various Solid Tumors | Low/Negative | 0.90 | [1] |

| Neuroblastoma (NB) | Neuroblastoma | Low/Negative | - | [1] |

| Ewing Sarcoma (EWS) | Ewing Sarcoma | Low/Negative | - | [1] |

| Rhabdomyosarcoma (RMS) | Rhabdomyosarcoma | Low/Negative | - | [1] |

| Malignant Rhabdoid Tumor (MRT) | Rhabdoid Tumor | Low/Negative | - | [1] |

Note: Specific IC50 values for individual pediatric cell lines were not provided in the source, only a median and a range.

Table 2: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd) in Various Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Expression | IC50 | Reference |

| Gastric Cancer Cell Lines (30 of 49 tested) | Gastric Cancer | Various | Calculated | [2][3] |

| NCI-N87 | Gastric Cancer | High | - | [2][3] |

| HER2-overexpressing Gastric Cancer Cell Lines (5 of 6) | Gastric Cancer | High | Sensitive | [4] |

| HER2 moderate/low-expressing Gastric Cancer Cell Lines (12 of 26) | Gastric Cancer | Moderate/Low | Sensitive | [4] |

| HER2 non-expressing Gastric Cancer Cell Lines (10 of 17) | Gastric Cancer | Negative | Sensitive | [4] |

| KPL-4 | Breast Cancer | High | - | [5] |

| MCF-7 | Breast Cancer | Negative | > 100 nM | [5] |

| SK-OV-3 | Ovarian Cancer | High | > 10,000 ng/mL | [6] |

| Neuroblastoma (NB) | Neuroblastoma | Low/Negative | 14.5 nM (minimum) | [1] |

| Ewing Sarcoma (EWS) | Ewing Sarcoma | Low/Negative | 6.5 nM (minimum) | [1] |

| Rhabdomyosarcoma (RMS) | Rhabdomyosarcoma | Low/Negative | 10.2 nM (minimum) | [1] |

| Malignant Rhabdoid Tumor (MRT) | Rhabdoid Tumor | Low/Negative | 8.1 nM (minimum) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro cytotoxicity studies. Below are representative protocols for commonly employed assays in the evaluation of Deruxtecan and T-DXd.

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure for determining the effect of a compound on cell proliferation and viability.

-

Cell Seeding:

-

Harvest and count cells from culture.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Deruxtecan (DXd) or Trastuzumab Deruxtecan (T-DXd) in appropriate cell culture medium.

-

Remove the overnight culture medium from the cell plate and add the medium containing the various concentrations of the test compound. Include vehicle-only controls.

-

Incubate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.

-

-

Viability Assessment:

-

For MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence using a luminometer.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value using a suitable non-linear regression model.

-

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting:

-

Treat cells with the desired concentrations of Deruxtecan (DXd) or T-DXd for the specified time.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

-

-

Cell Staining:

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of Trastuzumab Deruxtecan and a typical experimental workflow for in vitro cytotoxicity testing.

Caption: Mechanism of Action of Trastuzumab Deruxtecan (T-DXd).

Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.

Signaling Pathways

The primary mechanism of action of Deruxtecan is the inhibition of topoisomerase I, leading to DNA damage and apoptosis.[7] Recent studies have also elucidated the role of T-DXd in modulating immune-related pathways. T-DXd-induced DNA damage can activate the cGAS-STING pathway, resulting in the upregulation of genes associated with inflammation and interferon (IFN) signaling. This activation can lead to an IFN-I response in cancer cells, enhanced dendritic cell activation, and increased tumor cell killing by CD8+ T cells. This suggests that beyond its direct cytotoxic effects, T-DXd can also stimulate an anti-tumor immune response.

Caption: T-DXd-Induced cGAS-STING Signaling Pathway Activation.

Conclusion

The in vitro cytotoxicity of Deruxtecan, both as a free payload and when delivered via Trastuzumab Deruxtecan, is potent against a wide range of cancer cell lines. The efficacy of T-DXd is most pronounced in HER2-overexpressing cells but is also observed in cells with lower or no HER2 expression, partly due to a bystander effect. The mechanism of action extends beyond direct DNA damage to the stimulation of an anti-tumor immune response through the cGAS-STING pathway. The provided data and protocols serve as a valuable resource for researchers in the continued development and understanding of Deruxtecan-based therapeutics. Further investigation into the cytotoxic potential of synthetic analogs such as this compound is warranted to explore their potential therapeutic applications.

References

The Bystander Effect of Deruxtecan in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bystander effect mediated by deruxtecan (B607063), the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). We will delve into the molecular mechanisms, present quantitative data from key preclinical studies, and provide detailed experimental protocols for assessing this crucial phenomenon.

Introduction: The Significance of the Bystander Effect

Antibody-drug conjugates have revolutionized targeted cancer therapy by selectively delivering potent cytotoxic agents to antigen-expressing tumor cells.[1] However, a significant challenge in treating solid tumors is the heterogeneous expression of target antigens, where a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells coexist.[2] The bystander effect is a critical attribute of certain ADCs that overcomes this heterogeneity. It describes the ability of the ADC's payload, once released from the target cell, to diffuse into and kill adjacent, non-target cells.[2][3]

Trastuzumab Deruxtecan (T-DXd) is a HER2-directed ADC that has demonstrated profound clinical efficacy, in part due to the potent bystander killing capability of its payload, deruxtecan (DXd).[2][3] DXd is a highly potent topoisomerase I inhibitor with high membrane permeability, allowing it to exert its cytotoxic effects on neighboring cancer cells regardless of their HER2 expression status.[3][4] This guide will dissect the core components of this bystander effect.

Core Mechanism of Deruxtecan's Bystander Effect

The bystander effect of deruxtecan is a multi-step process that begins with the targeted delivery of the ADC and culminates in the widespread killing of tumor cells in a heterogeneous environment.

The process unfolds as follows:

-

Targeting and Internalization : T-DXd binds to the human epidermal growth factor receptor 2 (HER2) on the surface of HER2-positive cancer cells.[5]

-

Lysosomal Trafficking and Cleavage : The ADC-HER2 complex is internalized via endocytosis and trafficked to the lysosomes.[2] Within the acidic environment of the lysosome, enzymes such as cathepsins, which are often upregulated in tumor cells, cleave the tetrapeptide-based linker.[3][6]

-

Payload Release and Diffusion : This cleavage releases the cytotoxic payload, deruxtecan (DXd).[2] Due to its high membrane permeability, DXd is not confined to the target cell; it can diffuse across the cell membrane into the tumor microenvironment.[3][4]

-

Bystander Cell Killing : The diffused DXd is then taken up by adjacent HER2-negative tumor cells, where it induces DNA damage and apoptosis, thus mediating the bystander effect.[2][5]

DXd Signaling Pathway: Induction of Apoptosis via DNA Damage

Deruxtecan (DXd) is a potent topoisomerase I (TOP1) inhibitor.[4] Its cytotoxic activity stems from its ability to induce catastrophic DNA damage in proliferating cells.

-

TOP1 Inhibition : DXd intercalates into the DNA and traps the TOP1-DNA cleavage complex.[2][3] This prevents the re-ligation of the single-strand breaks created by TOP1 during DNA replication and transcription.[2]

-

DNA Damage : The collision of the replication fork with these stabilized TOP1-DNA complexes leads to the conversion of single-strand breaks into more lethal DNA double-strand breaks (DSBs).[2][7]

-

DNA Damage Response (DDR) Activation : The presence of DSBs activates the cell's DNA Damage Response (DDR) pathways. Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the damage sites.[8][9]

-

Checkpoint Activation : Activated ATM and ATR phosphorylate downstream effector kinases, primarily CHK2 and CHK1, respectively.[10] These kinases, in turn, phosphorylate targets like CDC25 phosphatases, leading to their degradation and subsequent cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[11]

-

Apoptosis Induction : If the DNA damage is too extensive to be repaired, the DDR signaling cascade will initiate apoptosis (programmed cell death).[11] This process involves the activation of caspases and cleavage of key cellular substrates like PARP (Poly ADP-ribose polymerase).[12]

Quantitative Data Presentation

The potency of deruxtecan's bystander effect has been quantified in numerous preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of Deruxtecan (DXd) Payload and T-DXd ADC

| Compound | Cell Line | HER2 Status | IC₅₀ | Citation(s) |

| DXd (Payload) | KPL-4 | Positive | 1.43 nM | [4] |

| NCI-N87 | Positive | 2.21 nM | [4] | |

| SK-BR-3 | Positive | 2.29 nM | [4] | |

| MDA-MB-468 | Negative | 4.07 nM | [4] | |

| T-DXd (ADC) | KPL-4 | Positive | 109.7 pM | [1] |

| NCI-N87 | Positive | 25.4 ng/mL | [4] | |

| SK-BR-3 | Positive | 6.7 ng/mL | [4] | |

| MDA-MB-468 | Negative | > 10,000 ng/mL | [4] | |

| MDA-MB-468 | Negative | > 10,000 pM | [1] |

Note: The high IC₅₀ values for T-DXd on HER2-negative cells confirm that its direct cytotoxicity is target-dependent, whereas the potent low-nanomolar IC₅₀ of the free DXd payload across all cell lines highlights its target-agnostic killing ability once released.

Table 2: Quantitative Analysis of In Vitro Bystander Effect (Co-Culture)

| Target:Bystander Cells | Ratio | ADC (Concentration) | Duration | Bystander Cell Viability Reduction | Citation(s) |

| HCT116-H2H : HCT116-Mock | 1:1 | T-DXd (0.1 µg/ml) | 144 hr | Significant reduction in Mock cells | [11] |

| SKBR3 (HER2+) : MCF7 (HER2-) | 2:1 | T-DXd (various) | 96 hr | Dose-dependent death of MCF7 cells | [7] |

| KPL-4 (HER2+) : MDA-MB-468 (HER2-) | Not specified | T-DXd (10 nM) | 5 days | Both cell types killed | [1] |

| U2OS-HER3 : U2OS-parental | 1:1 | Patritumab Deruxtecan (0.16 µg/mL) | 5 days | Significant reduction in parental cells | [8] |

Table 3: In Vivo Bystander Effect in Mixed-Tumor Xenograft Models

| Model (Ag+ : Ag- Cells) | ADC (Dosage) | Outcome | Citation(s) |

| NCI-N87 : MDA-MB-468-Luc | T-DXd (3 mg/kg) | Significant reduction in luciferase signal (MDA-MB-468-Luc population suppressed) | [13] |

| HCT116-H2H : HCT116-Mock | T-DXd (3 mg/kg) | Significant tumor volume reduction compared to vehicle | [11] |

| HER2 3+ USC : Low/Neg HER2 USC | T-DXd | Significant bystander killing of low/negligible HER2 cells | [14][15][16] |

Experimental Protocols

Standardized protocols are essential for the accurate assessment and quantification of the bystander effect. Below are detailed methodologies for key in vitro and in vivo assays.

Protocol: In Vitro Co-Culture Bystander Assay

This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.

1. Materials:

-

Antigen-positive (Ag+) cell line (e.g., SKBR3, NCI-N87 - HER2-positive)

-

Antigen-negative (Ag-) bystander cell line (e.g., MCF7, MDA-MB-468 - HER2-negative)

-

Fluorescent labels to distinguish cell lines (e.g., GFP for Ag- cells, RFP for Ag+ cells) or specific cell surface markers for flow cytometry.

-

96-well culture plates

-

T-DXd and a non-bystander control ADC (e.g., T-DM1)

-

Cell culture medium and supplements

-

Flow cytometer or high-content imaging system

2. Methodology:

-

Cell Preparation: Label Ag+ and Ag- cells with different fluorescent proteins (e.g., by transfection or transduction) to allow for distinct quantification.

-

Co-Culture Seeding:

-

Seed the Ag+ and Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). A typical density might be a total of 9,000 cells/well (e.g., 6,000 Ag+ and 3,000 Ag- for a 2:1 ratio).[7]

-

Include monoculture controls for both Ag+ and Ag- cells to assess the direct effect of the ADC on each cell type.

-

Allow cells to adhere overnight (approx. 24 hours).[7]

-

-

ADC Treatment:

-

Incubation: Incubate the plates for a period of 96 to 144 hours (4-6 days).[7][11]

-

Data Acquisition and Analysis:

-

Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., DAPI or Propidium Iodide) and antibodies against cell-specific markers if not using fluorescent proteins.[17][18] Quantify the number of viable and dead cells for both the Ag+ and Ag- populations based on their unique fluorescence or markers.

-

High-Content Imaging: Use an automated imaging system to count the number of viable Ag+ (e.g., RFP-positive) and Ag- (e.g., GFP-positive) cells in each well over time.[7]

-

Calculate the percentage of cell viability for the bystander (Ag-) cells in the co-culture compared to the vehicle-treated co-culture and the ADC-treated monoculture. A significant decrease in the viability of Ag- cells specifically in the treated co-culture indicates a bystander effect.

-

Protocol: In Vitro Conditioned Medium Transfer Assay

This assay determines if the bystander effect is mediated by a stable, secreted cytotoxic agent released into the culture medium.

1. Materials: Same as in 5.1, plus centrifuge and sterile filters (0.22 µm).

2. Methodology:

-

Prepare Conditioned Medium:

-

Seed Ag+ cells in a culture flask and grow to 70-80% confluency.

-

Treat the Ag+ cells with a cytotoxic concentration of T-DXd for 96 hours.[7]

-

Collect the culture supernatant (this is the "conditioned medium").

-

Centrifuge the medium to pellet any detached cells and debris (e.g., 1000g for 10 minutes).[19]

-

Sterilize the supernatant by passing it through a 0.22 µm filter.[19]

-

-

Treat Bystander Cells:

-

Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

-

Remove the existing medium and replace it with the prepared conditioned medium.

-

Include controls: Ag- cells treated with fresh medium, and Ag- cells treated with medium conditioned by untreated Ag+ cells.

-

-

Incubation and Analysis: Incubate the Ag- cells for 96 hours and assess cell viability using standard methods (e.g., MTT assay, CellTiter-Glo®, or imaging). A significant reduction in viability only in the cells treated with conditioned medium from ADC-treated Ag+ cells confirms a media-transferable bystander effect.

Protocol: In Vivo Mixed-Tumor Xenograft Model

This assay validates the bystander effect in a more complex, three-dimensional biological system.

1. Materials:

-

Immunodeficient mice (e.g., Nude or NSG mice)

-

Ag+ and Ag- tumor cell lines (Ag- line may express a reporter like luciferase for in vivo imaging).

-

Matrigel or other appropriate vehicle for cell injection

-

T-DXd and vehicle control

-

In vivo imaging system (if using luciferase-tagged cells)

-

Calipers for tumor measurement

2. Methodology:

-

Tumor Implantation:

-

Prepare a suspension of Ag+ and Ag- cells mixed at a defined ratio (e.g., 1:1).

-

Subcutaneously co-inject the cell mixture into the flanks of immunodeficient mice.

-

Allow tumors to establish and reach a predetermined volume (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize mice into treatment groups (e.g., Vehicle control, T-DXd).

-

Administer T-DXd intravenously at a specified dose and schedule (e.g., 3 mg/kg, once every 3 weeks).[11]

-

-

Monitoring and Analysis:

-

Measure tumor volume with calipers 2-3 times per week.

-

If using luciferase-tagged Ag- cells, perform in vivo bioluminescence imaging at regular intervals to specifically monitor the viability and proliferation of the bystander cell population.[13]

-

Monitor animal weight and general health as indicators of toxicity.

-

At the end of the study, tumors can be excised for histological or immunohistochemical analysis.

-

A significant reduction in overall tumor volume and, specifically, a decrease in the luciferase signal from the Ag- cells in the T-DXd group compared to the control group provides strong evidence of an in vivo bystander effect.[13]

-

Conclusion

The bystander effect of deruxtecan is a key pharmacological feature that significantly enhances the therapeutic potential of Trastuzumab Deruxtecan. This activity is driven by the high membrane permeability of the DXd payload, which, upon release from target HER2-positive cells, can diffuse to and eradicate neighboring HER2-negative cells. The underlying mechanism is the induction of extensive DNA damage via topoisomerase I inhibition, which triggers cell cycle arrest and apoptosis. The robust preclinical data, supported by the detailed experimental protocols provided herein, underscore the importance of designing ADCs with potent, permeable payloads to overcome tumor heterogeneity and improve clinical outcomes. This technical guide serves as a comprehensive resource for researchers aiming to investigate, quantify, and leverage the bystander effect in the development of next-generation cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 7. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]

- 12. PARP and CHK inhibitors interact to cause DNA damage and cell death in mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholars.mssm.edu [scholars.mssm.edu]

- 17. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flow Cytometry Protocol [sigmaaldrich.com]

- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

An In-Depth Technical Guide to Deruxtecan 2-hydroxypropanamide for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Deruxtecan (B607063) and its associated linker technology for the development of next-generation antibody-drug conjugates (ADCs). It delves into the chemical intricacies, mechanism of action, and practical application of this potent topoisomerase I inhibitor payload, with a focus on providing actionable data and protocols for researchers in the field.

Introduction to Deruxtecan-based ADCs

Antibody-drug conjugates have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Deruxtecan (DXd), a derivative of exatecan (B1662903), is a highly potent topoisomerase I inhibitor that has demonstrated remarkable efficacy in a new generation of ADCs.[1] These ADCs, such as trastuzumab deruxtecan (T-DXd) and datopotamab deruxtecan (Dato-DXd), have shown significant clinical benefit in treating various solid tumors.[2]

A key feature of deruxtecan-based ADCs is the cleavable linker system, typically a tetrapeptide sequence (Gly-Gly-Phe-Gly), which ensures stability in circulation and efficient release of the payload within the tumor microenvironment.[3][4] While the core payload is the exatecan derivative, the linker composition is critical for the overall efficacy and safety profile of the ADC. The term "Deruxtecan 2-hydroxypropanamide" refers to a stable analog of the deruxtecan linker-payload, though the precise role and synthesis of this specific moiety are not extensively detailed in publicly available literature. Analysis of the comprehensive chemical structure suggests that this functional group may be an integral part of the linker or a modification to enhance stability or solubility.

Chemical Structure and Synthesis

The Deruxtecan drug-linker is a complex molecule comprising the exatecan-derived payload and a maleimide-activated GGFG linker.

Synthesis of the Deruxtecan Payload (Exatecan Derivative):

The synthesis of the exatecan payload is a multi-step process that starts from 2-fluoro-1-methyl-4-nitrobenzene. The key steps involve bromination, nitro reduction, acetylation, a Heck coupling, and subsequent hydrogenation to form a key intermediate. This is followed by a series of reactions to construct the pentacyclic core of exatecan. The final steps involve the introduction of the necessary functional groups to yield the active payload.[5] A critical step in the synthesis is the separation of isomers to obtain the desired stereochemistry of the final product.[5]

Synthesis of the Maleimide-GGFG Linker:

The maleimide-glycine-glycine-phenylalanine-glycine (Mal-GGFG) linker is synthesized through standard solid-phase or solution-phase peptide synthesis. The synthesis starts with the C-terminal glycine, and the subsequent amino acids are added sequentially. The maleimide (B117702) group is typically introduced at the N-terminus of the tetrapeptide.

Mechanism of Action

The mechanism of action of deruxtecan-based ADCs involves a series of well-orchestrated steps, from targeted delivery to the induction of cancer cell death.

Targeted Delivery and Internalization

The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells, such as HER2 or TROP2.[6][7] Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[6]

Lysosomal Trafficking and Enzymatic Cleavage

Following internalization, the ADC is trafficked to the lysosomes. Inside the acidic environment of the lysosome, the GGFG tetrapeptide linker is cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[8] This enzymatic cleavage releases the active deruxtecan payload into the cytoplasm of the cancer cell.

Topoisomerase I Inhibition and Apoptosis

The released deruxtecan payload then translocates to the nucleus and binds to the topoisomerase I-DNA complex.[9] This prevents the re-ligation of single-strand breaks induced by topoisomerase I during DNA replication, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).[10]

The Bystander Effect

A key advantage of deruxtecan is its high membrane permeability, which allows it to diffuse out of the target cancer cell and kill neighboring cancer cells, regardless of their antigen expression status. This phenomenon, known as the "bystander effect," is crucial for eradicating heterogeneous tumors where not all cells express the target antigen.[10]

Signaling Pathways

Deruxtecan-based ADCs exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival.

HER2 Signaling Pathway

Trastuzumab deruxtecan targets the HER2 receptor, a member of the epidermal growth factor receptor (EGFR) family. Overexpression of HER2 leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion. By delivering deruxtecan to HER2-positive cells, T-DXd effectively inhibits these pro-survival signals.[9][11]

Caption: HER2 signaling pathway targeted by T-DXd.

TROP2 Signaling Pathway

Datopotamab deruxtecan targets TROP2, a transmembrane glycoprotein (B1211001) overexpressed in many solid tumors.[3] TROP2 is involved in several signaling pathways that regulate cell proliferation, migration, and invasion, including the ERK/MAPK pathway.[8] By targeting TROP2, Dato-DXd delivers its cytotoxic payload to tumor cells and disrupts these oncogenic signaling cascades.[8]

Caption: TROP2 signaling pathway targeted by Dato-DXd.

cGAS-STING Pathway Activation

Recent studies have shown that the DNA damage induced by deruxtecan can activate the cGAS-STING pathway.[12][13] This innate immune signaling pathway is triggered by the presence of cytosolic DNA, which is a consequence of the DNA damage caused by deruxtecan. Activation of the cGAS-STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can enhance the anti-tumor immune response.[13]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Advances in Trop‑2 ADC Drug Research – A Comprehensive Overview-DIMA BIOTECH [dimabio.com]

- 4. researchgate.net [researchgate.net]

- 5. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Rise of the TROP2-Directed ADCs for Solid Tumors | Biopharma PEG [biochempeg.com]

- 9. page-meeting.org [page-meeting.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Metabolic Fate of Deruxtecan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trastuzumab deruxtecan (B607063) (T-DXd), an antibody-drug conjugate (ADC), represents a significant advancement in the targeted therapy of HER2-expressing solid tumors. Its efficacy is intrinsically linked to the pharmacokinetics and metabolism of both the intact ADC and its cytotoxic payload, deruxtecan (DXd). This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of deruxtecan and its related compounds, with a focus on quantitative data and experimental methodologies.

It is important to clarify the nomenclature used in this document. "Trastuzumab deruxtecan" refers to the entire ADC, comprising the anti-HER2 antibody, the linker, and the payload. "Deruxtecan" (DXd) refers to the topoisomerase I inhibitor payload released from the ADC. The compound "Deruxtecan 2-hydroxypropanamide" has been identified as a stable analog of deruxtecan; however, specific pharmacokinetic data for this particular entity are not extensively available in the public domain. Therefore, this guide will focus on the well-characterized components: trastuzumab deruxtecan and the released deruxtecan payload.

Pharmacokinetics of Trastuzumab Deruxtecan and Deruxtecan